2-(Boc-aminomethyl)-piperidine

Catalog No.
S1527792
CAS No.
141774-61-0
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Boc-aminomethyl)-piperidine

CAS Number

141774-61-0

Product Name

2-(Boc-aminomethyl)-piperidine

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

DIRUVVRMWMDZAE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Organic Synthesis:

  • As a Building Block: Due to the presence of a protected amine group ("Boc") and a secondary amine, 2-(Boc-aminomethyl)-piperidine serves as a valuable building block in organic synthesis. Researchers can utilize it to construct complex molecules with diverse functionalities by employing various reactions like alkylation, acylation, and deprotection. [Source: Sigma-Aldrich product page, ]

Medicinal Chemistry:

  • Drug Discovery and Development: The piperidine ring structure is a prevalent motif found in numerous bioactive molecules. 2-(Boc-aminomethyl)-piperidine can be employed as a starting material for the synthesis of potential drug candidates targeting various diseases. By modifying the molecule's structure, researchers can explore its potential for therapeutic applications.

Material Science:

  • Polymer Synthesis: The amine functionality in 2-(Boc-aminomethyl)-piperidine allows for its incorporation into polymer structures. This can lead to the development of novel materials with specific properties like enhanced thermal stability, conductivity, or biocompatibility. [Source: Research article on "Synthesis and characterization of novel poly(ether imide)s containing piperidine moieties", ]

Catalysis:

  • Development of Catalysts: The presence of the amine group enables 2-(Boc-aminomethyl)-piperidine to act as a ligand in the design of new catalysts. These catalysts can be employed in various organic transformations, potentially improving reaction efficiency and selectivity.

2-(Boc-aminomethyl)-piperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl substituent on a piperidine ring. This compound typically appears as a colorless liquid with no distinct odor and has a molecular formula of C₁₁H₂₂N₂O₂. The compound is notable for its role in organic synthesis, particularly in the preparation of various biologically active molecules due to its ability to undergo further chemical transformations while retaining the Boc protection .

, primarily due to the reactivity of the amine and the piperidine nitrogen. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Coupling Reactions: It can be involved in coupling reactions with various electrophiles, leading to the formation of more complex molecules.

These reactions are essential in synthesizing pharmaceuticals and other organic compounds .

Several synthetic routes exist for producing 2-(Boc-aminomethyl)-piperidine:

  • Boc Protection of Amines: The initial step involves the reaction of piperidine with tert-butyl dicarbonate, leading to Boc protection of the amine.
    python
    piperidine + tert-butyl dicarbonate → 2-(Boc-aminomethyl)-piperidine + CO₂ + H₂O
  • Aminomethylation: The compound can also be synthesized through aminomethylation processes where formaldehyde reacts with piperidine followed by Boc protection.
  • Alternative Methods: Other methods may involve coupling reactions where Boc-protected piperidines react with suitable electrophiles under appropriate conditions to yield 2-(Boc-aminomethyl)-piperidine .

The applications of 2-(Boc-aminomethyl)-piperidine are primarily found in medicinal chemistry and organic synthesis:

  • Intermediate in Drug Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals.
  • Building Block: The compound is utilized as a building block in constructing more complex organic molecules.
  • Research

Interaction studies involving 2-(Boc-aminomethyl)-piperidine focus on its reactivity and potential interactions with biological targets. These studies often aim to evaluate how modifications to the piperidine structure influence binding affinity and activity against specific receptors or enzymes. While specific interaction studies on this compound may be limited, insights can be drawn from related piperidine derivatives that have been extensively studied for their pharmacological properties .

Several compounds share structural similarities with 2-(Boc-aminomethyl)-piperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(Boc-amino)-4-piperidinolContains a hydroxyl group instead of an amineOften used in opioid synthesis
N-Boc-piperidin-4-carboxylic acidContains a carboxylic acid groupUseful in peptide synthesis
4-(Aminomethyl)piperidineLacks the Boc protectionMore reactive due to free amine

These compounds highlight the versatility of piperidine derivatives while demonstrating how modifications such as Boc protection can influence their reactivity and applications .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Boc-aminomethyl)-piperidine

Dates

Last modified: 08-15-2023

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